Benzenepropanoic acid, 3,4-diamino-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-diamino- can be achieved through several methods. One common approach involves the nitration of benzenepropanoic acid followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3,4-diamino- often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3,4-diamino- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3,4-dinitrophenylpropanoic acid.
Reduction: Regeneration of Benzenepropanoic acid, 3,4-diamino-.
Substitution: Formation of N-acyl or N-alkyl derivatives of Benzenepropanoic acid, 3,4-diamino-.
Scientific Research Applications
Benzenepropanoic acid, 3,4-diamino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3,4-diamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3,4-dinitro-: Similar structure but with nitro groups instead of amino groups.
Benzenepropanoic acid, 3,4-dihydroxy-: Similar structure but with hydroxyl groups instead of amino groups.
Benzenepropanoic acid, 3,4-dimethyl-: Similar structure but with methyl groups instead of amino groups.
Uniqueness
Benzenepropanoic acid, 3,4-diamino- is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity. The amino groups allow for a wide range of chemical modifications and interactions with biological targets, making this compound versatile for various applications.
Properties
IUPAC Name |
3-(3,4-diaminophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,10-11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRYXYXDRWDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301258 | |
Record name | 3,4-Diaminobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54405-45-7 | |
Record name | 3,4-Diaminobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54405-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diaminobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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